![molecular formula C11H10F3N3 B2790262 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine CAS No. 1179932-07-0](/img/structure/B2790262.png)
1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine
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Overview
Description
“1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” consists of an imidazole ring attached to a benzyl group that carries a trifluoromethyl group . The molecular formula is C11H10F3N3.Scientific Research Applications
Role in Drug Development
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . Therefore, “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” could potentially be used in the development of new drugs.
Use in Organic Synthesis
α-Trifluoromethylstyrene derivatives, which can be synthesized from compounds like “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine”, are versatile synthetic intermediates . They have been successfully utilized in C–F bond activation in a CF3 group .
Role in C–F Bond Activation
This compound can be used in various types of C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Use in Transition Metal-Catalyzed Cycloaddition Reactions
α-Trifluoromethylstyrenes, which can be derived from “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine”, have been used in transition metal-catalyzed cycloaddition reactions . These reactions are useful for constructing cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Role in the Synthesis of Fluorinated Compounds
“1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” can be used in the synthesis of more complex fluorinated compounds . Fluorinated compounds have numerous applications in various fields, including medicine, electronics, agrochemicals, and catalysis .
Use in the Synthesis of Biologically Interesting Isocoumarins
The combined use of BnS(O)CF3/BnSe(O)CF3 with Tf2O as SCF3/SeCF3 reagents was implemented to realize an efficient synthesis of biologically interesting 4-(trifluoromethylthio/trifluoromethylseleno)isocoumarins from 2-alkynylbenzoates . This suggests that “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” could potentially be used in similar reactions to synthesize other biologically interesting compounds.
Safety and Hazards
While the specific safety and hazards of “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” are not detailed in the available literature, it’s important to note that chemicals with similar structures can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQKMLYGLHEZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine |
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